5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole

Vue d'ensemble

Description

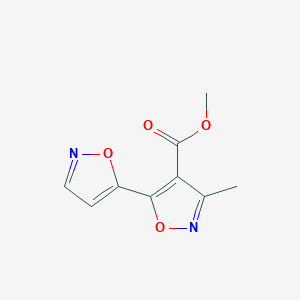

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Méthodes De Préparation

The synthesis of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can yield isoxazole derivatives . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures .

Analyse Des Réactions Chimiques

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Applications De Recherche Scientifique

Research has indicated that derivatives of isoxazoles, including 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole, exhibit notable biological activities:

- Anti-inflammatory Properties : Studies have shown that isoxazole derivatives can possess anti-inflammatory effects, making them potential candidates for therapeutic applications in treating inflammatory diseases.

- Enzyme Interaction : The mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. In vitro studies often utilize enzyme assays to assess the activity of these compounds.

Pharmaceutical Applications

The pharmaceutical applications of this compound are diverse:

- Drug Development : The compound has been evaluated for its drug-likeness and pharmacokinetic properties, indicating suitability as a drug candidate. Predictions regarding lipophilicity and solubility suggest favorable characteristics for oral bioavailability.

- Immunomodulatory Effects : Related compounds have demonstrated immunotropic effects, influencing lymphocyte proliferation and cytokine production in experimental models. This suggests potential applications in immunotherapy .

Case Studies

Several studies highlight the relevance of this compound in specific therapeutic contexts:

- Cancer Therapy : Research involving isoxazole derivatives has shown promise against various cancer types by inhibiting key kinases such as FLT3. For instance, one study reported that modifications to the isoxazole structure enhanced inhibitory activity against FLT3 with IC50 values indicating potent effects .

- Neuroprotection : Compounds with similar structures have been investigated for neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole can be compared with other similar compounds such as:

Oxazole: An analog with the nitrogen atom in position 3.

Pyrrole: An analog without the oxygen atom.

Furan: An analog without the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10N2O3

- CAS Number : 175277-13-1

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound is believed to influence multiple signaling pathways involved in cell proliferation and apoptosis.

Target Pathways

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by modulating the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at specific phases, particularly G2/M, thereby inhibiting cancer cell proliferation.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 86 - 755 | Induces apoptosis and cell cycle arrest |

| U87 (Glioblastoma) | 53.85 | Apoptosis induction |

| A375 (Melanoma) | 3.6 - 0.76 | Cell cycle arrest |

These results demonstrate a significant cytotoxic effect, particularly against melanoma and glioblastoma cells, indicating potential therapeutic applications in oncology.

Case Studies

- Study on HL-60 Cell Line : In a study evaluating various isoxazole derivatives, this compound exhibited notable cytotoxicity against HL-60 cells, with IC50 values ranging from 86 to 755 μM. The mechanism involved both apoptosis and modulation of cell cycle proteins .

- U87 Cell Line Research : Another research effort focused on the U87 glioblastoma cell line revealed that this compound could significantly reduce cell viability by inducing apoptosis through caspase activation pathways .

Propriétés

IUPAC Name |

methyl 3-methyl-5-(1,2-oxazol-5-yl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPRMYPNMBXVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352168 | |

| Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-13-1 | |

| Record name | Methyl 3-methyl[5,5′-biisoxazole]-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl[5,5'-bi-1,2-oxazole]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.